molecular formula C19H15N3O4S2 B2801755 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 391867-33-7

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2801755
CAS No.: 391867-33-7
M. Wt: 413.47
InChI Key: QEVUAGJAMWKNAW-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes both benzo[d]thiazole and benzo[b]thiophene moieties, making it an interesting subject for various scientific studies. Its unique structural properties make it a potential candidate for applications in medicinal chemistry, materials science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-3-methylbenzo[d]thiazole.

    Formation of the Benzo[b]thiophene Moiety: This step involves the nitration of benzo[b]thiophene-2-carboxylic acid to introduce the nitro group at the 5-position.

    Coupling Reaction: The final step involves the coupling of the two moieties through a condensation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can be performed using reagents such as halogens (Br2, Cl2) and nitrating agents (HNO3).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound may inhibit bacterial cell division by disrupting the function of essential proteins such as FtsZ . In anticancer applications, the compound may induce apoptosis in cancer cells by interfering with DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide is unique due to its combination of benzo[d]thiazole and benzo[b]thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c1-3-26-13-5-6-14-16(10-13)28-19(21(14)2)20-18(23)17-9-11-8-12(22(24)25)4-7-15(11)27-17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVUAGJAMWKNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.